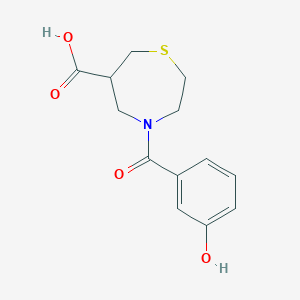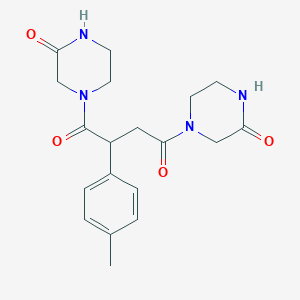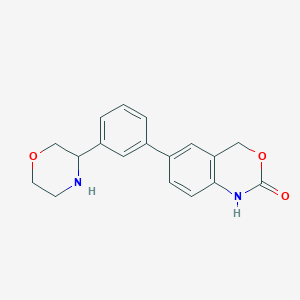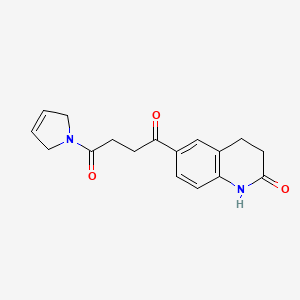
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid is a complex organic compound that features a thiazepane ring substituted with a hydroxybenzoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the hydroxybenzoyl group and the carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Applications De Recherche Scientifique
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the thiazepane ring.
4-Hydroxybenzoic acid: Similar aromatic structure but different functional groups.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
4-(3-Hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid is unique due to the combination of its hydroxybenzoyl group, thiazepane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool for research and industrial applications.
Propriétés
IUPAC Name |
4-(3-hydroxybenzoyl)-1,4-thiazepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-11-3-1-2-9(6-11)12(16)14-4-5-19-8-10(7-14)13(17)18/h1-3,6,10,15H,4-5,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLOHQLPAMEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CN1C(=O)C2=CC(=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium;4-[(2-cyclopropyl-2-methylpropyl)amino]-2,3-dimethyl-4-oxobutanoate](/img/structure/B7409499.png)
![(1R,2R)-2-[4-(dimethylamino)phenyl]-N-(2-methylsulfonylethyl)cyclopropane-1-carboxamide](/img/structure/B7409502.png)

![1-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrimidin-4-yl)urea](/img/structure/B7409510.png)

![4-[(5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B7409538.png)
![1-[2-[2-[(2R)-2-acetylpiperidin-1-yl]-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7409551.png)
![1-(5-Oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7409555.png)
![2-(2,3-dimethylphenyl)-2-[[(2R)-2-hydroxy-3-methylbutanoyl]amino]acetic acid](/img/structure/B7409561.png)
![(3R,4R)-N-[(4-oxo-1H-pyridin-2-yl)methyl]-4-phenylthiolane-3-carboxamide](/img/structure/B7409564.png)

![3-[[3-(N,S-dimethylsulfonimidoyl)phenyl]carbamoyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7409573.png)
![3-[(1-Benzylpiperidin-3-yl)methylcarbamoyl]-4-chlorobenzoic acid](/img/structure/B7409581.png)
![4-[[4-(Dimethylamino)quinoline-2-carbonyl]amino]cyclopentene-1-carboxylic acid](/img/structure/B7409587.png)
